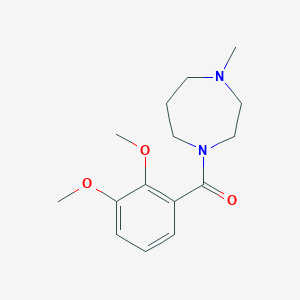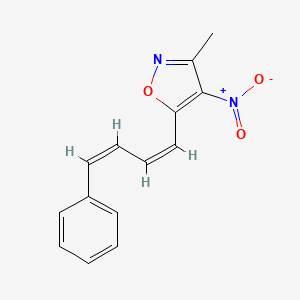
N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as A-317491, is a selective antagonist of the purinergic P2X3 receptor. This receptor is involved in the transmission of pain signals, making A-317491 a promising candidate for the development of new pain medications.
Mécanisme D'action
N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea works by blocking the P2X3 receptor, which is involved in the transmission of pain signals. By inhibiting this receptor, this compound reduces the sensitivity of pain-sensing neurons and thus reduces pain.
Biochemical and Physiological Effects:
In addition to its pain-relieving effects, this compound has been shown to have other physiological effects. For example, it has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea is its selectivity for the P2X3 receptor, which reduces the risk of off-target effects. However, its relatively low potency may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea. One possibility is the development of more potent analogues of the compound, which could be used to further investigate the role of the P2X3 receptor in pain and other physiological processes. Another direction is the exploration of this compound's potential as an anti-cancer agent, which could involve further studies in animal models and clinical trials in humans. Additionally, this compound may have applications in the treatment of other conditions that involve the P2X3 receptor, such as migraine headaches and bladder disorders.
Méthodes De Synthèse
The synthesis of N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea involves several steps, starting with the reaction of 4-isopropylphenyl isocyanate with 1-methyl-4-piperidone to form the corresponding urea. This intermediate is then treated with hydrochloric acid to yield this compound.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea has been extensively studied for its potential use in the treatment of chronic pain. In animal models, it has been shown to reduce pain sensitivity without causing sedation or other side effects commonly associated with pain medications.
Propriétés
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-12(2)13-4-6-14(7-5-13)17-16(20)18-15-8-10-19(3)11-9-15/h4-7,12,15H,8-11H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZNZAZCNDPKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5349826.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5349835.png)
![7-[(6-isopropyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5349847.png)
![2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5349865.png)
![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5349881.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline](/img/structure/B5349887.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-5-methylhexanamide](/img/structure/B5349895.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-(3-hydroxyisoxazol-5-yl)propanamide](/img/structure/B5349910.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5349913.png)
![ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5349921.png)
![4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide](/img/structure/B5349929.png)